REACTION_SMILES
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[CH3:20][I:21].[CH3:22][C:23](=[O:24])[CH3:25].[K+:1].[K+:2].[O-:3][C:4]([O-:5])=[O:6].[O:7]=[C:8]([CH2:9][C:10](=[O:11])[O:12][CH3:13])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[CH3:4][CH:9]([C:8](=[O:7])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:10](=[O:11])[O:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC(=O)CC(=O)OC
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Name
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Type
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product
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Smiles
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CCCCCCC(=O)C(C)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |